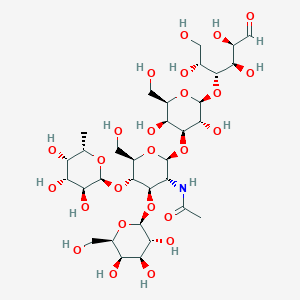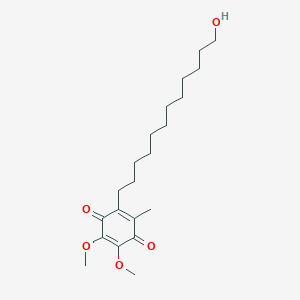
Idebenon
Übersicht
Beschreibung
Es wurde ursprünglich in den 1980er Jahren von der Takeda Pharmaceutical Company zur Behandlung von Alzheimer-Krankheit und anderen kognitiven Störungen entwickelt . Idebenon ist ein starkes Antioxidans und ein wichtiger Bestandteil der Elektronentransportkette in Mitochondrien, wo es eine entscheidende Rolle bei der zellulären Energieproduktion spielt . Es wurde für verschiedene therapeutische Anwendungen untersucht, darunter neurodegenerative Erkrankungen, mitochondriale Erkrankungen und Sehbehinderungen .
Wissenschaftliche Forschungsanwendungen
Idebenone has been extensively studied for its potential therapeutic applications in various fields:
Wirkmechanismus
Target of Action
Idebenone, a synthetic analogue of ubiquinone (also known as Coenzyme Q10), primarily targets the Electron Transport Chain (ETC) in mitochondria . More specifically, it interacts with complex III of the mitochondrial ETC . Additionally, it has been found to target CD38, a protein that affects the expression of Silent message regulator 3 (SIRT3) and Tumor protein p53 (P53) .
Biochemical Pathways
Idebenone affects the mitochondrial ETC by transferring electrons directly to complex III . This action bypasses any upstream damage to the ETC, particularly at complex I, and restores ATP production . It also influences the CD38-SIRT3-P53 pathway. By decreasing the expression of CD38, idebenone increases the level of SIRT3, which in turn deacetylates activated P53 . This process protects cells from oxidative stress injury .
Pharmacokinetics
Idebenone undergoes extensive and rapid first-pass metabolism via oxidative shortening of the side chain, reduction of the quinone ring, and conjugation to glucuronides and sulfates . The antioxidant function of idebenone is critically dependent on two-electron reduction to idebenol without the creation of unstable intermediates . Cytoplasmic NAD(P)H:quinone oxidoreductase
Safety and Hazards
Idebenone should be handled with care. Avoid contact with skin, eyes, and clothing. Keep away from heat and sources of ignition. Do not ingest. Do not breathe dust . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Idebenone increases the production of adenosine triphosphate (ATP), which is the main energy source for cells . It also inhibits lipoperoxide formation .
Cellular Effects
Idebenone has been studied for its potential use as a chemotherapeutic agent for Glioblastoma (GB), the most common and aggressive form of malignant primary brain tumor . It has been observed to decrease the viable cell number and enhance the cytotoxic effects of known anti-proliferative agents .
Molecular Mechanism
Idebenone likely exerts its effects through cell cycle dysregulation, as indicated by decreased p21 protein expression in GB cell lines . It also induces apoptosis, as confirmed by flow cytometric Annexin V/propidium iodide staining .
Temporal Effects in Laboratory Settings
In a study on Friedreich ataxia, a neurodegenerative disease associated with cardiomyopathy, Idebenone was found to delay the onset of cardiac functional alteration . It did not correct the Fe-S enzyme deficiency .
Dosage Effects in Animal Models
The antioxidant Idebenone has been observed to delay the cardiac disease onset, progression, and death of frataxin deficient animals by 1 week
Metabolic Pathways
Idebenone shows a high first pass metabolism resulting in conjugates of idebenone (glucuronides and sulphates (IDE-C)) and the Phase I metabolites QS10, QS6, and QS4 as well as their corresponding Phase II metabolites (glucuronides and sulphates (QS10+QS10-C, QS6+QS6-C, QS4+QS4-C)) .
Subcellular Localization
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Idebenon kann unter Verwendung von Coenzym Q10 und 11-Hydroxyundecansäure als Ausgangsmaterialien synthetisiert werden. Die Synthese beinhaltet eine selektive Chlorierung unter Verwendung eines Metallsalzkatalysators wie Kupfersulfat, Kupferacetat oder Silbercarbonat, gefolgt von einer radikalischen Alkylierung mit Wasserstoffperoxid unter Sauerstoffschutz . Das Reaktionssystem liefert durch Extraktion, Waschen, Trocknen, Vakuumdestillation und Säulenchromatographie gelbe nadelförmige Kristalle von this compound .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, wird aber für die großtechnische Herstellung optimiert. Das Verfahren beinhaltet die Verwendung kostengünstiger Katalysatoren und Reagenzien, und die Reaktionsbedingungen werden sorgfältig gesteuert, um die Ausbeute und Reinheit zu maximieren. Das Endprodukt wird durch eine Reihe von Reinigungsschritten gewonnen, darunter Kristallisation und Chromatographie .
Analyse Chemischer Reaktionen
Reaktionstypen
Idebenon unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Die Verbindung kann durch einen Zwei-Elektronen-Reduktionsprozess zu Idebenol (IdBH2) reduziert werden . Es nimmt auch an Substitutionsreaktionen teil, bei denen die Methoxygruppen unter bestimmten Bedingungen durch andere funktionelle Gruppen ersetzt werden können .
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Wasserstoffperoxid für die Oxidation, Metallkatalysatoren für die Chlorierung und Reduktionsmittel für Reduktionsreaktionen . Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um optimale Ausbeuten und Produktstabilität zu gewährleisten .
Hauptprodukte gebildet
Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, umfassen Idebenol (IdBH2) und verschiedene substituierte Derivate, abhängig von den verwendeten spezifischen Reagenzien und Bedingungen . Diese Produkte behalten die Kernbenzochinonstruktur von this compound, weisen aber unterschiedliche chemische und biologische Eigenschaften auf.
Wissenschaftliche Forschungsanwendungen
This compound wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen in verschiedenen Bereichen untersucht:
Medizin: This compound wird zur Behandlung neurodegenerativer Erkrankungen wie Alzheimer-Krankheit, Friedreich-Ataxie und Leber'scher hereditärer Optikusneuropathie eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkung hauptsächlich durch seine antioxidativen Eigenschaften und seine Rolle als mitochondrialer Elektronenträger . Es überträgt Elektronen direkt auf Komplex III der mitochondrialen Elektronentransportkette, umgeht Komplex I und stellt so die zelluläre Energieproduktion (ATP) wieder her . Dieser Mechanismus hilft, Zellen vor oxidativem Schaden zu schützen und die Mitochondrienfunktion zu verbessern . This compound hemmt auch die Lipidperoxidation und reduziert die Produktion von freien Radikalen, was zu seinen schützenden Wirkungen beiträgt .
Vergleich Mit ähnlichen Verbindungen
Idebenon wird oft mit anderen Chinonverbindungen, insbesondere Coenzym Q10 (Ubichinon), verglichen. Obwohl beide Verbindungen eine ähnliche Benzochinonstruktur aufweisen, hat this compound eine kürzere Hydroxydecyl-Seitenkette im Vergleich zur längeren Isopren-Seitenkette von Coenzym Q10 . Dieser strukturelle Unterschied macht this compound weniger lipophil und wasserlöslicher als Coenzym Q10, was seine Bioverfügbarkeit und pharmakokinetischen Eigenschaften beeinflusst . Andere ähnliche Verbindungen umfassen Idebenol, eine reduzierte Form von this compound, und verschiedene substituierte Benzochinone, die unterschiedliche chemische und biologische Aktivitäten aufweisen .
Die einzigartige Kombination von antioxidativen Eigenschaften, mitochondrialer Elektronentransportaktivität und therapeutischem Potenzial von this compound unterscheidet es von anderen Chinonverbindungen und macht es zu einer wertvollen Verbindung für wissenschaftliche Forschung und medizinische Anwendungen .
Eigenschaften
IUPAC Name |
2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O5/c1-14-15(12-10-8-6-4-5-7-9-11-13-20)17(22)19(24-3)18(23-2)16(14)21/h20H,4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPMMRGNQUBGND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040678 | |
| Record name | Idebenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58186-27-9 | |
| Record name | Idebenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58186-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Idebenone [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058186279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | idebenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759228 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Idebenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(10-Hydroxydecyl)-5,6dimethoxy-3-methyl-2,5-cyclohexadiene-1,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IDEBENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB6PN45W4J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

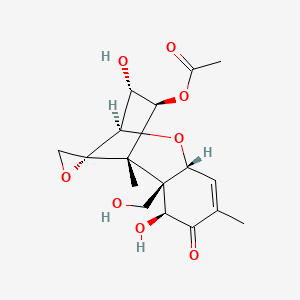
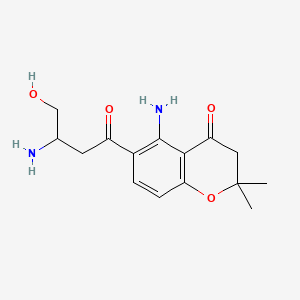
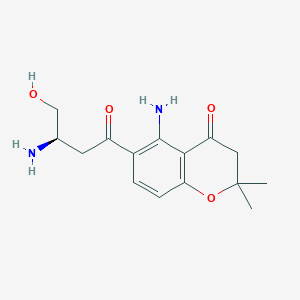
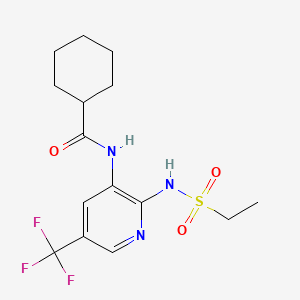


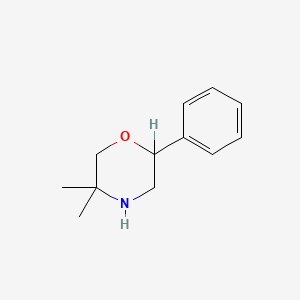
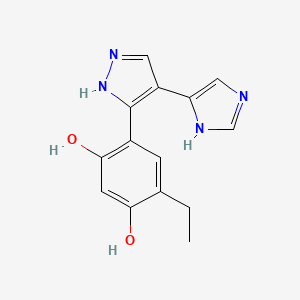
![3-((2-Fluoro-4-iodophenyl)amino)-N-(2-hydroxyethoxy)furo[3,2-c]pyridine-2-carboxamide](/img/structure/B1674305.png)
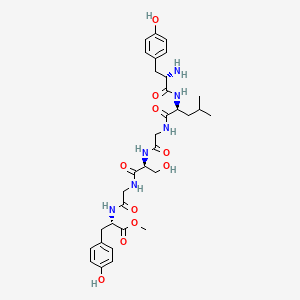
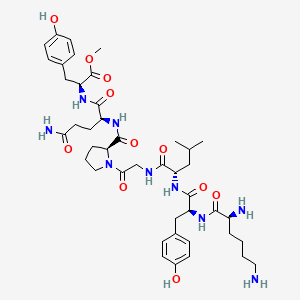
![N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4R,5R)-6-hydroxy-1-oxo-2,4-bis[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-3-yl]acetamide](/img/structure/B1674312.png)
